molecular formula C14H17NO3 B12422101 Phyllanthine-d3

Phyllanthine-d3

Cat. No.: B12422101
M. Wt: 250.31 g/mol
InChI Key: YKLWRYOORWTCQQ-SSLZMKKISA-N
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Description

Phyllanthine-d3 is a lignan compound derived from the plant Phyllanthus amarus, which belongs to the family Euphorbiaceae. This compound is known for its various pharmacological properties, including anti-inflammatory, hepatoprotective, and antioxidant activities . This compound is a deuterated form of phyllanthine, which means it contains deuterium atoms instead of hydrogen atoms, making it useful in scientific research for tracing and studying metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phyllanthine-d3 involves the incorporation of deuterium atoms into the phyllanthine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of phyllanthine from Phyllanthus amarus, followed by deuteration using deuterium gas or deuterated solvents. The reaction is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Phyllanthine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

Phyllanthine-d3 has a wide range of scientific research applications, including:

Mechanism of Action

Phyllanthine-d3 exerts its effects through various molecular targets and pathways. It modulates the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it influences the expression of genes related to antioxidant defense mechanisms, such as superoxide dismutase (SOD) and catalase (CAT) . The deuterium atoms in this compound enhance its stability and bioavailability, making it more effective in exerting its pharmacological effects .

Comparison with Similar Compounds

Phyllanthine-d3 is unique compared to other lignan compounds due to the presence of deuterium atoms, which enhance its stability and traceability in metabolic studies. Similar compounds include:

This compound stands out due to its enhanced stability and utility in scientific research, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

250.31 g/mol

IUPAC Name

(1S,2R,4R,8S)-4-(trideuteriomethoxy)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one

InChI

InChI=1S/C14H17NO3/c1-17-11-4-5-15-10-3-2-9-6-13(16)18-14(9,8-10)12(15)7-11/h2-3,6,10-12H,4-5,7-8H2,1H3/t10-,11-,12-,14+/m1/s1/i1D3

InChI Key

YKLWRYOORWTCQQ-SSLZMKKISA-N

Isomeric SMILES

[2H]C([2H])([2H])O[C@@H]1CCN2[C@H](C1)[C@]34C[C@H]2C=CC3=CC(=O)O4

Canonical SMILES

COC1CCN2C(C1)C34CC2C=CC3=CC(=O)O4

Origin of Product

United States

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